Ethyl 3-aminoquinoxaline-2-carboxylate
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Overview
Description
Ethyl 3-aminoquinoxaline-2-carboxylate is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The compound features an ethyl ester group, an amino group, and a quinoxaline core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-aminoquinoxaline-2-carboxylate typically involves the condensation of 1,2-diaminobenzene with diethyl oxalate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinoxaline ring. The final product is obtained after purification steps such as recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-aminoquinoxaline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Nitroquinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
Ethyl 3-aminoquinoxaline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Industry: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 3-aminoquinoxaline-2-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes and interfere with cellular pathways, leading to its biological effects. For example, it can inhibit bacterial growth by targeting bacterial enzymes and disrupting metabolic processes .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2,3-Diaminoquinoxaline: A derivative with two amino groups.
Ethyl 2-aminoquinoxaline-3-carboxylate: An isomer with different substitution patterns.
Uniqueness: Ethyl 3-aminoquinoxaline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 3-aminoquinoxaline-2-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9-10(12)14-8-6-4-3-5-7(8)13-9/h3-6H,2H2,1H3,(H2,12,14) |
InChI Key |
YEGJKNJFRUPBHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N=C1N |
Origin of Product |
United States |
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